![molecular formula C16H17N3O4S2 B2726074 2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 877655-60-2](/img/structure/B2726074.png)
2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a chemical compound with the linear formula C27H27N3O5S2 . It has a molecular weight of 537.661 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds like 2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide have been studied for their potent inhibitory activity against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These dual inhibitors are significant due to their potential therapeutic applications in cancer treatment (Gangjee et al., 2008).
Crystal Structures and Molecular Conformation
Research has been conducted on the crystal structures of compounds similar to 2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. These studies provide insights into their molecular conformations, which are critical for understanding their interaction with biological targets (Subasri et al., 2016), (Subasri et al., 2017).
Antiviral Applications and Molecular Docking Studies
Some derivatives of this compound have been synthesized and characterized for their potential antiviral activity, particularly against COVID-19. Molecular docking studies have been used to investigate their interaction with viral proteins, providing a basis for future drug development (Mary et al., 2020).
Antimicrobial Activity
There has been research into the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, which are structurally related to 2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. These compounds have shown promise as antibacterial and antifungal agents (Hossan et al., 2012).
Spectroscopic Analysis and Molecular Interactions
Studies have also been conducted on the vibrational spectroscopic signatures of related compounds, analyzing their molecular interactions and stability. This research is essential for understanding the physical properties of these molecules and their potential applications in drug design (Mary et al., 2022).
Synthesis and Evaluation of Antitumor Activity
There has been significant interest in synthesizing and evaluating the antitumor activity of derivatives of thieno[3,2-d]pyrimidine. These studies aim to develop new therapeutic agents for treating various types of cancer (Hafez & El-Gazzar, 2017).
Safety and Hazards
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-22-11-4-3-9(7-12(11)23-2)19-15(21)14-10(5-6-24-14)18-16(19)25-8-13(17)20/h3-4,7H,5-6,8H2,1-2H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXLYIMVDXJKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.